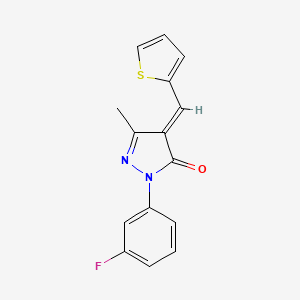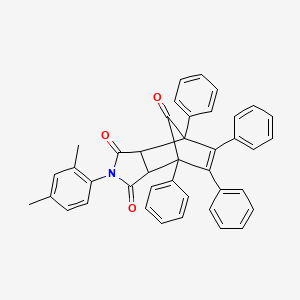![molecular formula C17H17BrN2O4 B11556333 2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(2-hydroxy-3-methylphenyl)methylidene]acetohydrazide](/img/structure/B11556333.png)
2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(2-hydroxy-3-methylphenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2-hydroxy-3-methylphenyl)methylidene]acetohydrazide is an organic compound with potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a bromo-substituted phenoxy group and a hydrazide moiety. It is of interest due to its potential biological activities and its role in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2-hydroxy-3-methylphenyl)methylidene]acetohydrazide typically involves multiple steps. One common method starts with the preparation of 4-bromo-2-methoxyphenol, which is then reacted with chloroacetic acid to form 2-(4-bromo-2-methoxyphenoxy)acetic acid. This intermediate is then converted to its hydrazide derivative by reaction with hydrazine hydrate. Finally, the hydrazide is condensed with 2-hydroxy-3-methylbenzaldehyde under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2-hydroxy-3-methylphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative.
Reduction: The hydrazide moiety can be reduced to the corresponding amine.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2-hydroxy-3-methylphenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2-hydroxy-3-methylphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-bromo-2-methoxyphenol: A precursor in the synthesis of the target compound.
2-(4-bromo-2-methoxyphenoxy)acetic acid: An intermediate in the synthetic route.
2-hydroxy-3-methylbenzaldehyde: Another intermediate used in the final condensation step.
Uniqueness
2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2-hydroxy-3-methylphenyl)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H17BrN2O4 |
|---|---|
Molecular Weight |
393.2 g/mol |
IUPAC Name |
2-(4-bromo-2-methoxyphenoxy)-N-[(E)-(2-hydroxy-3-methylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H17BrN2O4/c1-11-4-3-5-12(17(11)22)9-19-20-16(21)10-24-14-7-6-13(18)8-15(14)23-2/h3-9,22H,10H2,1-2H3,(H,20,21)/b19-9+ |
InChI Key |
UDRYHHRQCYEPJK-DJKKODMXSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Br)OC)O |
Canonical SMILES |
CC1=C(C(=CC=C1)C=NNC(=O)COC2=C(C=C(C=C2)Br)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{N'-[(E)-(4-Chlorophenyl)methylidene]hydrazinecarbonyl}-N-propylformamide](/img/structure/B11556274.png)
![2,4-dibromo-6-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B11556293.png)
![N-[(E)-{5-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]biphenyl-4-amine](/img/structure/B11556294.png)

![4-{(E)-[(2,5-dimethylphenyl)imino]methyl}-2-nitrophenyl 2,4-dichlorobenzoate](/img/structure/B11556308.png)

![ethyl 6-amino-5-cyano-2-({[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)-4-(3-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B11556311.png)
![4-{3-[(4-Fluoro-3-nitrophenyl)sulfonyl]propyl}morpholine](/img/structure/B11556315.png)
![2-(3-methoxypropyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11556320.png)
![N'-[(E)-(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B11556321.png)
![4-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(2,5-dichlorophenyl)-4-oxobutanamide](/img/structure/B11556323.png)
![5-methyl-N-{3-[3-methyl-5-(propan-2-yl)phenoxy]-5-nitrophenyl}-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B11556325.png)
![N,N'-bis{3-[(1,3-dioxo-1,3-dihydro-2-benzofuran-5-yl)oxy]phenyl}-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzene-1,3-dicarboxamide](/img/structure/B11556331.png)
![4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate](/img/structure/B11556332.png)
